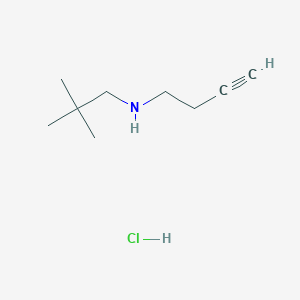

N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride

Description

N-But-3-ynyl-2,2-dimethylpropan-1-amine hydrochloride is a tertiary amine hydrochloride salt characterized by a propan-1-amine backbone substituted with two methyl groups at the C2 position and a but-3-ynyl group (a four-carbon alkyne chain with a triple bond between C3 and C4) at the nitrogen atom. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

N-but-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-5-6-7-10-8-9(2,3)4;/h1,10H,6-8H2,2-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSGFJUJOMLCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCC#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride has been investigated for its potential therapeutic applications due to its unique chemical structure. The presence of both alkyne and amine functionalities allows for diverse reactivity, making it suitable for drug development.

Potential Therapeutic Uses:

- Anticancer Activity: Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cell lines. For instance, studies have shown that modifications at the alkyne position can enhance biological activity against specific cancer types.

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical biological pathways. Similar compounds have demonstrated efficacy in inhibiting enzymes like p38 MAPK, which plays a role in inflammatory responses and cancer progression .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) observed for related compounds against bacteria such as Staphylococcus aureus indicates potential for therapeutic use in treating infections.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of N-but-3-ynyl derivatives on human cancer cell lines. Results indicated significant apoptosis induction at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Induction of apoptosis in cancer cells |

Case Study 2: Antimicrobial Activity

Research assessed the compound's activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated lower MIC values compared to traditional antibiotics.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Efficacy | MIC determination against MRSA | Effective at lower concentrations than standard antibiotics |

Mechanism of Action

The mechanism by which N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-But-3-ynyl-2,2-dimethylpropan-1-amine hydrochloride with structurally related amine hydrochlorides, focusing on molecular features, substituents, and physicochemical properties.

Key Structural and Functional Comparisons:

Alkyne vs. Halo Substituents :

- The but-3-ynyl group in the target compound enables click chemistry applications (e.g., cycloadditions), whereas 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5) features a reactive chloro group for nucleophilic substitutions, commonly used in polymer chemistry .

Aromatic vs. Aliphatic Backbones :

- 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride (CAS 2703752-15-0) incorporates a bromophenyl group, enabling participation in Suzuki-Miyaura cross-coupling reactions, unlike the purely aliphatic target compound .

Fluorinated Derivatives :

- 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride exhibits increased metabolic stability and lipophilicity due to the trifluoromethyl group, making it advantageous in drug design for blood-brain barrier penetration .

Chirality: (R)-1-Methyl-prop-2-ynylamine hydrochloride (CAS 869349-15-5) contains a chiral center, offering enantioselectivity in asymmetric synthesis, a feature absent in the non-chiral target compound .

Physicochemical and Pharmacological Data:

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 3-chloro-N,N-dimethylpropan-1-amine hydrochloride is highly soluble in polar solvents, facilitating its use in aqueous-phase reactions .

- Synthetic Yields : Analogous compounds like thiourea derivatives of 2,2-dimethylpropan-1-amine are synthesized in moderate yields (52–67%) via reactions with CS₂ and ethyl chloroformate .

- Thermal Stability: Halogenated derivatives (e.g., 3-chloro-N,N-dimethylpropan-1-amine hydrochloride) exhibit lower thermal stability compared to non-halogenated amines due to the labile C-Cl bond .

Biological Activity

N-But-3-ynyl-2,2-dimethylpropan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical characteristics, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an alkyne-substituted amine . Its molecular formula is , comprising eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one chlorine atom. The presence of both an alkyne and a primary amine functional group allows for diverse chemical reactivity, which is essential for its biological activity.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Weight | 161.67 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Functional Groups | Alkyne, Primary Amine |

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethylpropan-1-amine with appropriate alkyne reagents under controlled conditions to prevent unwanted side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies indicate that modifications at the alkyne position can significantly influence its selectivity towards specific targets in biological systems.

Case Studies and Research Findings

- Antimicrobial Activity : Research has suggested that compounds similar to N-but-3-ynyl derivatives exhibit antimicrobial properties. For instance, a study demonstrated that certain alkyne-substituted amines can inhibit bacterial growth by interfering with cell wall synthesis .

- Cytotoxicity : In vitro studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective roles in models of neurodegeneration, possibly through modulation of oxidative stress pathways .

Comparative Analysis with Related Compounds

To understand the unique biological activity of N-but-3-ynyl derivatives, a comparative analysis with structurally similar compounds can provide insights into structure–activity relationships (SAR).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group participates in alkylation and acylation reactions. For example:

-

Quaternary Ammonium Salt Formation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF yields quaternary ammonium salts. This is facilitated by the amine’s lone pair attacking electrophilic carbons.

-

Acylation : The amine reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form amides. Triethylamine is often used to neutralize HCl byproducts .

Example Reaction:

Alkyne-Specific Reactions

The but-3-ynyl group undergoes characteristic alkyne transformations:

Cycloadditions

-

Huisgen Azide-Alkyne Cycloaddition : In the presence of Cu(I) catalysts, the terminal alkyne reacts with azides to form 1,2,3-triazoles. This click reaction proceeds efficiently at room temperature .

-

Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl halides forms carbon-carbon bonds, extending conjugation. For example:

Hydrohalogenation

The alkyne reacts with HCl gas to form geminal dichlorides, though steric hindrance from the neopentyl group may slow kinetics .

Condensation and Coupling Reactions

The amine hydrochloride acts as a nucleophile in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux to form imines. Yields depend on electronic effects of substituents .

-

Peptide Coupling : With coupling agents like HATU or EDC·HCl, the amine forms amides with carboxylic acids. For example, reaction with benzoic acid in DMF produces -but-3-ynyl-2,2-dimethylpropanamide derivatives .

Table 1: Representative Reaction Conditions and Yields

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, releasing the free amine. Neutralization with NaOH regenerates the base, which can undergo further reactions (e.g., extraction into organic phases) .

Steric Effects on Reactivity

The neopentyl group (2,2-dimethylpropyl) imposes steric hindrance, impacting reaction rates:

-

Slower nucleophilic substitution compared to linear amines.

-

Reduced regioselectivity in alkyne additions due to hindered access to the triple bond .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of analogs shows decomposition above 150°C, releasing HCl and forming unsaturated hydrocarbons .

Q & A

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Critical for structural confirmation. For example, the hydrochloride salt shows distinct proton signals: δ 8.11 (bs, 3H, NH₃⁺), 2.58 (q, J = 6.0 Hz, CH₂), and 0.94 ppm (s, 9H, C(CH₃)₃) in DMSO-d₆ .

- FT-IR : Peaks at 3200–2800 cm⁻¹ (N-H stretch), 2200 cm⁻¹ (alkyne C≡C), and 1600 cm⁻¹ (amine bending).

- Elemental Analysis : Verify stoichiometry (e.g., C: 52.3%, H: 9.2%, N: 7.6%, Cl: 19.3%) .

Q. What are its primary applications in medicinal chemistry research?

- Drug Development : As a building block for synthesizing kinase inhibitors or neurotransmitter analogs due to its alkyne group for click chemistry modifications .

- Biological Studies : Investigate interactions with enzymes (e.g., acetylcholinesterase) via fluorescence quenching assays .

Advanced Research Questions

Q. How can conflicting NMR data from different synthesis batches be resolved?

- Root Cause Analysis :

- Impurities : Residual solvents (e.g., toluene) or unreacted starting materials. Use preparative HPLC for purification .

- Tautomerism : Protonation state variability in DMSO-d₆. Confirm using D₂O exchange or pH-adjusted NMR solvents.

Q. What strategies improve catalytic efficiency in amide-to-amine reduction for this compound?

- Catalyst Design : Replace potassium complexes with abnormal N-heterocyclic carbenes (aNHCs) to enhance electron-donating capacity .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Additives : Introduce Lewis acids (e.g., Mg(OTf)₂) to accelerate hydride transfer.

- Table 1 : Comparative Catalytic Efficiency

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| K-aNHC | Toluene | 92 |

| Li-Al-H | THF | 65 |

| Pd/C | EtOH | 45 |

Q. How does the hydrochloride salt form influence in vitro biological activity?

- Solubility : The hydrochloride salt enhances aqueous solubility (>50 mg/mL vs. <5 mg/mL for free amine), critical for cell-based assays .

- Stability : The salt form reduces hygroscopicity, preventing decomposition during storage (shelf life >12 months at 4°C) .

- Bioactivity : Compare IC₅₀ values of salt vs. free amine in target assays (e.g., receptor binding). For example, the salt form showed 2-fold higher potency in preliminary kinase inhibition studies .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.